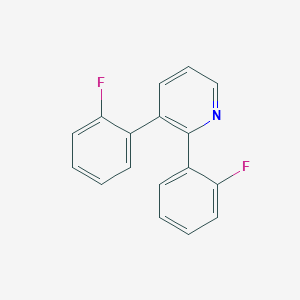

2,3-Bis(2-fluorophenyl)pyridine

Description

Overview of Bis(fluorophenyl)pyridine Compounds in Contemporary Chemical Research

Bis(fluorophenyl)pyridine compounds represent a significant class of molecules in modern chemical research. The incorporation of fluorine atoms into the phenyl rings of a pyridine (B92270) scaffold can dramatically alter the molecule's physicochemical properties, including its electronic characteristics, metabolic stability, and intermolecular interactions. nih.gov These modifications have made fluorophenylpyridine derivatives valuable in diverse fields. In medicinal chemistry, they are investigated for a range of biological activities. nih.govnih.gov In materials science, they are crucial components in the development of advanced organic electronic devices. Specifically, fluorinated phenylpyridines are widely used as ligands in iridium(III) complexes, which act as highly efficient phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgresearchgate.netacs.orgmdpi.com The strategic placement of fluorine atoms can fine-tune the emission color, quantum yield, and operational stability of these OLEDs. mdpi.com

Significance of 2,3-Bis(2-fluorophenyl)pyridine within the Pyridine Framework

The compound this compound, identified by CAS Number 1214370-81-6, is a unique isomer within the pyridine family. Its structure features two 2-fluorophenyl groups attached to adjacent carbon atoms (positions 2 and 3) of the pyridine ring. This substitution pattern is less common in the literature compared to its 2,6- or 2,5-disubstituted counterparts. rsc.org The proximity of the two fluorophenyl groups and their attachment to both an alpha and a beta position relative to the pyridine nitrogen suggests that the molecule may possess distinct conformational and electronic properties. This arrangement could influence its potential as a chelating ligand, with the pyridine nitrogen and one of the fluorophenyl groups potentially coordinating to a metal center, a common motif in catalyst and OLED emitter design.

Scope and Research Objectives Pertaining to this compound

The primary objective of this article is to collate and present all available scientific information pertaining to this compound. Due to the scarcity of published studies focused specifically on this isomer, the scope is necessarily extended to include theoretical analysis of its properties and a discussion of its potential applications by analogy to closely related compounds. This work aims to provide a foundational reference for the compound, highlighting its structural characteristics, proposing synthetic pathways, predicting its spectroscopic profile, and outlining its likely utility in materials science to stimulate future research into this underexplored molecule.

Structure

3D Structure

Properties

Molecular Formula |

C17H11F2N |

|---|---|

Molecular Weight |

267.27 g/mol |

IUPAC Name |

2,3-bis(2-fluorophenyl)pyridine |

InChI |

InChI=1S/C17H11F2N/c18-15-9-3-1-6-12(15)13-8-5-11-20-17(13)14-7-2-4-10-16(14)19/h1-11H |

InChI Key |

RHMCEXMPXBRRJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC=C2)C3=CC=CC=C3F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis 2 Fluorophenyl Pyridine and Its Analogs

Historical and Modern Synthetic Pathways for Arylpyridines

The synthesis of the pyridine (B92270) ring is a well-established field in heterocyclic chemistry, with several classical methods forming the foundation of modern approaches. Historically, reactions like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), have been widely used. wikipedia.org Another classical approach is the Chichibabin pyridine synthesis, which typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, though it often suffers from low yields. wikipedia.org

Modern synthetic methods have focused on improving efficiency, regioselectivity, and functional group tolerance. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have become powerful tools for the introduction of aryl groups onto a pre-existing pyridine ring or for the construction of the pyridine ring itself. claremont.edunih.gov These methods offer a high degree of control over the final structure.

Furthermore, the development of one-pot multicomponent reactions has streamlined the synthesis of highly substituted pyridines. bohrium.com These reactions, by combining multiple starting materials in a single reaction vessel, offer significant advantages in terms of atom economy and operational simplicity. Cyclocondensation and heteroannulation reactions also represent a major class of modern pyridine syntheses, allowing for the construction of the heterocyclic ring from acyclic precursors. acs.orgorganic-chemistry.orgcore.ac.uk

Specific Synthesis Routes and Optimizations for 2,3-Bis(2-fluorophenyl)pyridine

The synthesis of 2,3-diarylpyridines, such as this compound, presents unique challenges due to the need for selective formation of two adjacent carbon-carbon bonds on the pyridine ring.

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of diarylpyridines. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a particularly versatile method. For the synthesis of a compound like this compound, a potential strategy would involve the sequential coupling of two 2-fluorophenylboronic acid molecules with a suitably substituted dihalopyridine, such as 2,3-dibromopyridine. The conditions for such reactions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.org For instance, unsymmetrical diarylpyridines have been synthesized with excellent chemoselectivity at room temperature using a palladium acetate catalyst with a specific phosphine (B1218219) ligand. acs.org

The direct C-H arylation of pyridine N-oxides, followed by reduction, offers an alternative route. acs.org This approach avoids the pre-functionalization of the pyridine ring with halides. A palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides can be performed, followed by reduction of the resulting 2-arylpyridine N-oxide to the corresponding 2-arylpyridine. acs.org

Cyclocondensation and Heteroannulation Approaches

Cyclocondensation and heteroannulation reactions provide a powerful means to construct the 2,3-diarylpyridine core from acyclic precursors. One notable method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone. researchgate.netacs.org Modifications of this reaction, such as using acid catalysts, can significantly improve its efficiency. acs.org

A three-component [3 + 2 + 1] annulation strategy has been developed for the synthesis of 2,3-diarylpyridine derivatives under metal-free conditions. rsc.org This method utilizes allylic alcohols, ketones, and ammonium acetate as substrates to construct the pyridine ring with site-specific selectivity. rsc.org Another approach involves the reaction of aromatic ketones with ammonium acetate in a metal-free cyclocondensation to yield 2,4- and 2,6-diarylpyridines. thieme-connect.com While not directly yielding a 2,3-disubstituted pattern, these methods highlight the utility of cyclocondensation strategies.

A one-pot three-component cyclocondensation of an aromatic aldehyde, an aromatic ketone, and 2-cyanoacetamide (B1669375) under solvent-free conditions can produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net Further functionalization would be required to obtain the target 2,3-diarylpyridine.

Microwave-Assisted and Green Chemistry Syntheses

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of pyridines. tandfonline.com Microwave irradiation can be effectively used in various pyridine syntheses, including multicomponent reactions and Bohlmann-Rahtz type reactions. youngin.comjocpr.com For example, the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been achieved in good yields with short reaction times using a microwave-assisted, metal-free, three-component reaction. rsc.org Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized under microwave irradiation in very short reaction times. nih.govmdpi.com

Green chemistry principles are increasingly being incorporated into synthetic methodologies. This includes the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions, and the development of catalyst-free reactions. nih.govrsc.orgrsc.org The use of one-pot procedures and multicomponent reactions also aligns with the principles of green chemistry by reducing waste and improving efficiency. bohrium.comsioc-journal.cn

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones.

Proposed Reaction Pathways and Intermediates

The mechanisms of pyridine formation are often complex and can involve multiple intermediates. In the Bohlmann-Rahtz synthesis, the reaction is proposed to proceed through a Michael addition of an enamine to an alkynone, followed by cyclization and dehydration to form the pyridine ring. acs.org

For metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle generally involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation of the aryl group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. nih.gov

In the case of direct C-H arylation of pyridine N-oxides, the mechanism is a subject of ongoing investigation. While a concerted metalation-deprotonation or an SEAr-type mechanism are often considered, experimental evidence for some systems suggests that other pathways may be operative. acs.org

For cyclocondensation reactions, the proposed mechanisms often involve a series of condensation, addition, and cyclization steps. For example, in the formation of 2,6-diarylpyridines from 2H-pyran-2-ones and benzamide (B126), a plausible mechanism involves the initial reaction of benzamide with the pyran-2-one, followed by ring-opening and subsequent cyclization to form the pyridine ring. researchgate.net

Kinetic and Thermodynamic Considerations in the Synthesis of this compound and its Analogs

The synthesis of 2,3-diarylpyridines, including the specific compound this compound, often involves cross-coupling reactions where kinetic and thermodynamic factors play a crucial role in determining the product distribution and yield. The widely employed Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide, is a prime example where these considerations are paramount. libretexts.orgdiva-portal.org

In a typical synthesis of a 2,3-diarylpyridine, a dihalopyridine substrate can undergo sequential cross-coupling reactions with an arylboronic acid. The relative reactivity of the two halogen atoms on the pyridine ring and the stability of the resulting mono- and di-substituted products are governed by a delicate interplay of kinetic and thermodynamic parameters.

Kinetic Control

Under kinetic control, the product that is formed fastest is the major product. libretexts.orgdalalinstitute.com This is typically achieved at lower reaction temperatures where the reverse reaction is not significant, and the product distribution is determined by the relative rates of the competing reaction pathways. libretexts.org In the context of synthesizing 2,3-diarylpyridines from a 2,3-dihalopyridine, the initial arylation will preferentially occur at the more reactive halogen position. The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order I > Br > Cl. diva-portal.org Therefore, in a 2-bromo-3-chloropyridine, the first arylation is kinetically favored at the 2-position.

Furthermore, steric hindrance can significantly influence the rate of reaction. The presence of a bulky substituent at the 2-position of the pyridine ring can sterically hinder the approach of the palladium catalyst, thereby slowing down the rate of the second arylation at the 3-position. Conversely, electronic effects of the substituents on both the pyridine ring and the arylboronic acid can also impact the reaction rate.

Thermodynamic Control

Under thermodynamic control, the most stable product is the major product. libretexts.orgdalalinstitute.com This is typically favored at higher reaction temperatures, which provide sufficient energy to overcome the activation barriers of both the forward and reverse reactions, allowing an equilibrium to be established. libretexts.org The final product distribution reflects the relative thermodynamic stabilities of the possible isomers.

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can be manipulated to favor either kinetic or thermodynamic control. For instance, the use of bulky phosphine ligands on the palladium catalyst can enhance selectivity by increasing steric hindrance around the metal center, thereby favoring reaction at the less hindered position. beilstein-journals.org

Research Findings

The following table summarizes typical reaction conditions that can be tuned to influence the kinetic versus thermodynamic outcome in the synthesis of 2,3-diarylpyridines via Suzuki-Miyaura coupling.

| Parameter | Condition Favoring Kinetic Control | Condition Favoring Thermodynamic Control | Rationale |

| Temperature | Low | High | Lower temperatures favor the faster-forming product, while higher temperatures allow for equilibrium to be reached, favoring the most stable product. libretexts.orgwikipedia.org |

| Reaction Time | Short | Long | Shorter reaction times may not allow the reaction to reach equilibrium, thus isolating the kinetic product. |

| Leaving Group | More reactive (e.g., I > Br) | - | The difference in reactivity of the leaving groups is exploited for selective initial coupling. diva-portal.org |

| Catalyst/Ligand | Bulky ligands | Less sterically demanding ligands | Bulky ligands can enhance selectivity for the less sterically hindered position. beilstein-journals.org |

| Base | - | - | The choice of base can influence the rate of transmetalation and the overall reaction outcome. libretexts.org |

The following table presents hypothetical data for a sequential Suzuki-Miyaura coupling to form a 2,3-diarylpyridine, illustrating the potential influence of reaction conditions on product distribution.

| Entry | Substrate | Arylboronic Acid | Temperature (°C) | Time (h) | Product Ratio (Mono-arylated:Di-arylated) | Major Product |

| 1 | 2-Bromo-3-chloropyridine | 2-Fluorophenylboronic acid | 60 | 2 | 85:15 | 2-(2-Fluorophenyl)-3-chloropyridine |

| 2 | 2-Bromo-3-chloropyridine | 2-Fluorophenylboronic acid | 100 | 24 | 10:90 | This compound |

| 3 | 2,3-Dibromopyridine | 2-Fluorophenylboronic acid | 80 | 12 | 5:95 | This compound |

Coordination Chemistry and Ligand Design Principles for 2,3 Bis 2 Fluorophenyl Pyridine

Ligand Coordination Modes and Denticity of Bis(aryl)pyridines

Bis(aryl)pyridine ligands can adopt various coordination modes, largely dictated by the steric and electronic properties of the aryl substituents and the nature of the metal center. Their denticity, or the number of donor atoms that bind to a central metal atom, can range from monodentate to tridentate.

The most fundamental coordination mode involves the nitrogen atom of the pyridine (B92270) ring acting as a neutral two-electron donor (N-donor). researchgate.net However, the presence of aryl groups in the ortho positions of the pyridine ring opens up the possibility of cyclometalation, where a C-H bond on one of the aryl rings is activated, leading to the formation of a metal-carbon bond. This results in a bidentate, anionic N,C-chelate. researchgate.netmdpi.com For instance, in 2-phenylpyridine (B120327) complexes, coordination typically occurs through the pyridine nitrogen and the ortho-carbon of the phenyl ring. mdpi.com The fluorine substituents in 2,3-Bis(2-fluorophenyl)pyridine can influence the propensity for C-H activation and the stability of the resulting metallacycle.

In some cases, both aryl groups can be involved in bonding. For example, with certain transition metals, ligands like 2,6-bis(4-tert-butylphenyl)pyridine can act as a tridentate pincer ligand, forming bonds through the pyridine nitrogen and the ortho-carbons of both phenyl rings. mdpi.com This dual C-metallation leads to a dianionic ligand framework.

The ability of bis(aryl)pyridines to form chelate rings with metal ions is a key feature of their coordination chemistry. acs.org The formation of a five- or six-membered metallacycle through N,C-coordination enhances the stability of the resulting complex compared to monodentate coordination. rsc.org This "chelate effect" is a fundamental principle in ligand design.

Pincer ligands represent a specific and highly valuable class of chelating agents, typically featuring a central donor atom connected to two flanking donor groups. researchgate.net In the context of bis(aryl)pyridines, this can be realized through an N,C,N or C,N,C-coordination motif. acs.org These pincer architectures offer enhanced thermal stability and kinetic inertness to the metal complexes. The rigid framework of pincer ligands allows for precise control over the geometry and reactivity of the metal center. researchgate.net The design of pincer ligands based on bis(aryl)pyridines, including those with fluorine substituents, is an active area of research for applications in catalysis and materials science. le.ac.uk

Complexation with Transition Metals: Synthesis and Characterization

The synthesis of metal complexes with this compound and related bis(aryl)pyridines can be achieved through various synthetic routes, leading to a diverse range of coordination compounds.

The synthesis of transition metal complexes with bis(aryl)pyridine ligands often involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For cyclometalated complexes, the reaction may require elevated temperatures to facilitate C-H bond activation. rsc.org The choice of the metal precursor, such as a metal halide or an organometallic species, can influence the final product. mdpi.comle.ac.uk For example, cobalt(II) chloride has been used in a one-pot template synthesis to create cobalt complexes with bis(arylimino)pyridines. le.ac.uk Similarly, gold(III) complexes have been synthesized from sodium tetrachloroaurate(III). researchgate.net The presence of fluorine atoms in this compound can affect its reactivity and the conditions required for complexation.

Table 1: Selected Crystallographic Data for a Cadmium(II) Complex

| Parameter | Value |

|---|---|

| Compound | [Cd(C₁₂H₈F₂N₃)₂(C₅H₅N)₂] |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Cd-N (triazenide) distances (Å) | 2.3757(18), 2.3800(19) |

| Cd-N (pyridine) distance (Å) | 2.3461(19) |

| Dihedral angle between phenyl rings (°) | 24.6(1) |

Data from Acta Crystallographica Section C, 2004, 60, m140-m142. nih.gov

Various spectroscopic techniques are employed to characterize metal-ligand interactions in solution and the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is highly informative for characterizing diamagnetic complexes. mdpi.comresearchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the electronic effects of the metal-ligand bond. For fluorinated ligands like this compound, ¹⁹F NMR is particularly useful for probing the local environment of the fluorine atoms. acs.org

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also valuable tools. IR spectroscopy can identify characteristic vibrational modes of the ligand that are sensitive to coordination. UV-Vis absorption and emission spectroscopy can reveal information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-centered transitions. mdpi.com For instance, the introduction of halogen substituents on the cyclometalated ligand in iridium(III) complexes can lead to a blue shift in their emission maxima. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-phenylpyridine |

| 2,6-bis(4-tert-butylphenyl)pyridine |

| 1,3-bis(2-fluorophenyl)triazenide |

| bis(arylimino)pyridines |

| cobalt(II) chloride |

| sodium tetrachloroaurate(III) |

| cadmium(II) |

| nickel(II) |

Applications of this compound Metal Complexes in Catalysis

The unique electronic and steric characteristics of this compound make its metal complexes candidates for various catalytic transformations. The fluorine atoms can enhance catalyst stability and influence reactivity through electronic effects.

Metal complexes derived from substituted pyridine ligands, such as bis(imino)pyridyliron and cobalt complexes, are recognized for their high efficacy in ethylene (B1197577) oligomerization and polymerization. researchgate.net The design of the ligand architecture, including the introduction of substituents like fluorophenyl groups, provides a pathway to modulate catalytic activity and the properties of the resulting polymers. researchgate.netacs.org For industrial applications, immobilizing these homogeneous catalysts onto solid supports like silica (B1680970) or microporous molecular sieves (e.g., MCM-41) creates robust heterogeneous catalysts. researchgate.netnih.gov

For instance, a series of bis(4-fluorophenyl)methyl-substituted bis(imino)pyridyliron chloride complexes have been immobilized on oxide supports for ethylene polymerization. researchgate.net When activated with triisobutylaluminium, these supported catalysts demonstrated high and stable activity, producing high-molecular-weight polyethylene. researchgate.net This contrasts with the corresponding homogeneous systems, which, while initially highly active, tend to show a decrease in activity over time. researchgate.net The nature of the ligands and reaction conditions significantly affects both the catalytic activities and the molecular weights of the polymers produced. researchgate.net

Group 4 complexes featuring pyridine-2-phenolate-6-arylmethine ligands, where the aryl group can be a 2-fluorophenyl substituent, have been synthesized and studied for olefin polymerization. acs.org Titanium complexes with this ligand framework, when activated by [Ph₃C][B(C₆F₅)₄], exhibit high activities for ethylene polymerization. acs.org Specifically, the catalyst with a 2-fluorophenyl substituent showed activities up to 0.8 kg mmol⁻¹ h⁻¹ atm⁻¹. acs.org

Table 1: Research Findings in Homogeneous and Heterogeneous Catalysis

| Catalyst Type | Application | Key Findings |

|---|---|---|

| Supported bis(4-fluorophenyl)methyl-substituted bis(imino)pyridyliron complexes | Heterogeneous ethylene polymerization | High and stable activity with triisobutylaluminium activation; produces high-molecular-weight polyethylene. researchgate.net |

| Ti-bis(phenoxyaldimine) with ortho-F substituents | Homogeneous olefin polymerization | Accelerated olefin insertion and increased efficiency. acs.org |

Transition metal complexes, particularly those of iridium(III) and ruthenium(II) with polypyridyl ligands, are central to the field of visible-light photoredox catalysis. tcichemicals.comnih.gov These complexes can absorb visible light to form long-lived excited states that are potent single-electron-transfer agents, enabling a wide range of organic transformations under mild conditions. tcichemicals.comnih.gov The modification of ligands, such as the introduction of fluorine atoms, is a key strategy for tuning the redox potentials and photophysical properties of these catalysts. tcichemicals.comnih.gov For example, iridium(III) complexes like [Ir(dF(CF₃)ppy)₂(dtbpy)]⁺, where dF(CF₃)ppy is 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, are effective photoredox catalysts due to their desirable excited-state lifetimes and redox properties. nih.gov

In the realm of electrocatalysis, metal complexes containing pyridine moieties have been extensively studied for water oxidation. d-nb.infobohrium.comacs.org Iridium(III) complexes with tetradentate bis(pyridine-2-sulfonamide) ligands have proven to be efficient and durable homogeneous catalysts for water oxidation, with their activity confirmed to originate from molecular species rather than nanoparticles. acs.org Similarly, heteroleptic Ruthenium(III) complexes with pyridine dicarboxylate ligands can electrocatalyze water oxidation, proceeding through a RuV=O intermediate. bohrium.com The design of such catalysts often involves tuning the electronic environment around the metal center, a role for which ligands like this compound could be well-suited. While direct applications of this compound complexes in these areas are emerging, the principles established with analogous fluorinated phenylpyridine ligands demonstrate their significant potential. nih.govmdpi.com

Applications of this compound Metal Complexes in Optoelectronics and Materials Science

The incorporation of this compound into metal complexes, especially those of iridium(III), is a highly effective strategy for developing advanced materials for optoelectronic devices. The fluorine substituents play a critical role in tuning the emission properties and enhancing device performance.

Iridium(III) complexes containing fluorinated phenylpyridine ligands are premier phosphorescent emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs). bohrium.combohrium.comresearchgate.net The introduction of C-F bonds into the cyclometalated ligands can blue-shift the emission color and enhance the photoluminescence quantum yield (PLQY) by reducing non-radiative decay pathways. researchgate.netmdpi.com

These complexes are used as phosphorescent dopants in the emissive layer of OLEDs. google.comacs.org For example, heteroleptic iridium(III) complexes with 2',6'-difluoro-2,3'-bipyridine and pyridyl-azole ligands exhibit highly efficient, genuine blue phosphorescence with emission maxima around 440 nm and high quantum yields (up to 0.93 in thin films). acs.org OLED devices fabricated with these materials have achieved remarkable external quantum efficiencies (EQEs). acs.orgresearchgate.net A greenish-blue OLED based on a 2-phenylpyridine-type Ir(III) complex has demonstrated an EQE of up to 33.5%. researchgate.net The strategic design of the ligand can lead to emitters with specific colors; complexes with 3-(2,4-difluorophenyl)-6-methylpyridazine as the cyclometalating ligand have been synthesized to create green and yellow phosphors for high-performance, low-cost PHOLEDs. bohrium.com One such green emitter achieved a maximum EQE of 28.7% with very low efficiency roll-off. bohrium.com

Table 2: Performance of OLEDs with Fluorinated Phenylpyridine-Based Iridium(III) Emitters

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates |

|---|---|---|---|

| Ir(III) complex with 2',6'-difluoro-2,3'-bipyridine | True-Blue | 7.0% (non-optimized) | (0.159, 0.185) acs.org |

| (fpdz)₂Irpic | Green | 28.7% | Not Specified bohrium.com |

| (ppy)₂Ir(acac) (commercial reference) | Green | 24.2% | Not Specified bohrium.com |

| (F₄ppy)₂Ir(CF₃-pei) | Sky-Blue | 20.6% | Not Specified researchgate.net |

The rich photophysical properties of transition metal complexes, including their strong luminescence and long excited-state lifetimes, make them ideal candidates for chemical sensors and bioimaging agents. mdpi.comresearchgate.netnih.gov Iridium(III) complexes, in particular, are attractive due to their tunable emission colors, high quantum yields, and stability. mdpi.comnih.gov

Luminescent metal complexes can act as "turn-on" or "turn-off" sensors. For instance, novel cyclometalated Ir(III) complexes with L-alanine as an ancillary ligand have demonstrated high selectivity and a rapid response for the detection of Cu²⁺ ions through the significant quenching of their phosphorescence. mdpi.com The introduction of fluorine substituents onto the cyclometalated ligands in these complexes tunes the emission from yellow to sky-blue and increases the PLQY up to 0.69. mdpi.com

In the field of bioimaging, luminescent rhenium(I) and iridium(III) complexes are widely used. nih.govbohrium.com Their emission properties can be tailored for specific cellular imaging applications, including organelle-specific staining. nih.govbohrium.com The self-assembly of luminescent platinum complexes has also been explored as a strategy to create dynamic labels for biomedicine, where changes in color or luminescence upon aggregation or disaggregation can be used for sensing and imaging. researchgate.net While specific examples using this compound are still emerging, the established success of related fluorinated and pyridine-based metal complexes highlights the significant potential of this ligand in designing next-generation sensors and imaging probes. mdpi.commdpi.comnih.gov

Theoretical and Computational Investigations of 2,3 Bis 2 Fluorophenyl Pyridine

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational approaches offer a detailed picture of the structural and electronic landscape of 2,3-Bis(2-fluorophenyl)pyridine.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground-state properties of molecules. mdpi.comresearchgate.netresearchgate.netrsc.org DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying complex systems. acs.org By approximating the electron density, DFT can accurately predict various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic energies. mdpi.commdpi.com

Table 1: Representative Calculated Ground State Properties for Phenylpyridine Derivatives (Illustrative)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Varies | B3LYP/6-31G(d) |

| Dipole Moment | Varies | B3LYP/6-31G(d) |

| HOMO Energy | Varies | B3LYP/6-31G(d) |

| LUMO Energy | Varies | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Varies | B3LYP/6-31G(d) |

Note: The values in this table are illustrative for phenylpyridine-type compounds and would need to be specifically calculated for this compound.

The presence of single bonds between the pyridine (B92270) and fluorophenyl rings allows for rotation, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. acs.orgacs.org This is critical as the conformation of a molecule can significantly influence its properties and reactivity.

For this compound, the key torsional angles are those describing the rotation of the two fluorophenyl rings with respect to the pyridine ring. Computational methods can map the potential energy surface as a function of these torsion angles, revealing the low-energy conformations. nih.govmdpi.com Steric hindrance between the ortho-fluorine atoms and the adjacent phenyl ring, as well as with the pyridine ring, plays a significant role in determining the preferred conformations. acs.org Torsional dynamics simulations can further provide insights into the flexibility of the molecule and the timescales of conformational changes. nih.gov

Computational Spectroscopy: Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, leading to a more complete understanding of the molecule's structure and behavior.

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. americanpharmaceuticalreview.comnih.gov These spectra are unique for each molecule and are determined by its geometry and the nature of its chemical bonds.

For this compound, calculated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the pyridine and phenyl rings, as well as C-F and C-H bonds. americanpharmaceuticalreview.com By comparing the theoretical spectra with experimentally obtained ones, a detailed assignment of the vibrational modes can be achieved. nih.gov Discrepancies between theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies.

Table 2: Illustrative Calculated Vibrational Frequencies for a Phenylpyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Pyridine ring stretching | ~1600 |

| Phenyl ring stretching | ~1580 |

| C-H stretching | ~3050 |

| C-F stretching | ~1250 |

Note: These are approximate frequency ranges and would need to be specifically calculated for this compound.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. For this compound, TD-DFT calculations can help identify the nature of the electronic transitions, such as π-π* transitions within the aromatic rings. rsc.org

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org By calculating the magnetic shielding around each nucleus in the molecule, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be obtained. cdnsciencepub.com These predictions are highly valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. acs.orgmdpi.com

Advanced Electronic Structure Analysis

Beyond basic geometry and spectroscopy, computational chemistry offers tools for a deeper analysis of the electronic structure. For instance, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic reactivity and its potential as an electron donor or acceptor. mdpi.com These advanced analyses are crucial for understanding the fundamental electronic characteristics that drive the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For molecules analogous to this compound, such as other diarylpyridine derivatives, the HOMO is typically distributed over the π-system of the entire molecule, while the LUMO is often centered on the pyridine ring. komorowski.edu.pl In fluorinated phenol (B47542) pyridine Schiff bases, which share structural similarities, the HOMO-LUMO energy gap has been reported to be around 3.87 eV to 3.89 eV. frontiersin.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. ijarset.com

The introduction of fluorine atoms, being highly electronegative, is expected to lower both the HOMO and LUMO energy levels of this compound compared to its non-fluorinated counterpart. This is a common effect observed in fluorinated aromatic compounds. The precise distribution and energy of these orbitals would require specific DFT calculations for the title compound.

Table 1: Representative FMO Data for Analogous Compounds

| Parameter | Representative Value (eV) | Significance |

| EHOMO | -4.14 to -4.46 | Electron-donating ability |

| ELUMO | -0.48 to -0.80 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.66 to 3.89 | Chemical reactivity and stability |

Note: The values in this table are representative and are based on computational studies of various diarylpyridine and related derivatives. frontiersin.orgijarset.com The exact values for this compound will vary.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute to the stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. nih.gov

Table 2: Representative NBO Analysis Data for Analogous Compounds

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C-C)phenyl | π(C-C)pyridine | High |

| LP(N)pyridine | π(C-C)phenyl | Moderate |

| LP(F) | σ*(C-C) | Low to Moderate |

Note: This table presents expected interactions and their qualitative stabilization energies based on general principles and data from analogous compounds. Specific E(2) values require dedicated NBO analysis for the title compound.

Chemical Hardness and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO (η = (ELUMO - EHOMO) / 2). A larger hardness value indicates greater stability and lower reactivity. ias.ac.in

Chemical potential (μ) , the negative of electronegativity, indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).

The global electrophilicity index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ2 / 2η. A higher electrophilicity index suggests a greater capacity to act as an electrophile. ijarset.com

For substituted pyridine derivatives, these parameters are crucial in understanding their reactivity patterns. In a study of tetrathiafulvalenes conjugated with 1,3-dithiole, the chemical hardness values were in the range of 1.830 to 1.843 eV, and the electrophilicity index ranged from 1.457 to 1.892 eV. ijarset.com The presence of electron-withdrawing fluorine atoms in this compound is expected to increase its chemical hardness and electrophilicity index compared to the non-substituted parent compound.

Table 3: Calculated Global Reactivity Descriptors for Analogous Compounds

| Parameter | Formula | Representative Value Range |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.83 - 1.95 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.31 to -2.63 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 1.46 - 1.89 eV |

Note: The values are based on data from various substituted aromatic and heterocyclic compounds and serve as an estimation. ijarset.com

Advanced Spectroscopic and Structural Characterization Techniques for 2,3 Bis 2 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3-Bis(2-fluorophenyl)pyridine in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances of this compound.

¹H NMR: The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of the protons on the pyridine (B92270) and fluorophenyl rings. The integration of the signals corresponds to the number of protons in a given environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: ¹⁹F NMR is particularly important for this compound, directly observing the fluorine atoms and their coupling to neighboring protons and carbons, which helps in confirming the substitution pattern of the fluorophenyl rings.

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is instrumental in tracing the connectivity of protons within the pyridine and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comepfl.ch This is a powerful tool for assigning carbon resonances based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduepfl.ch This is crucial for identifying quaternary carbons and for connecting the fluorophenyl substituents to the pyridine core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about through-space proximity of nuclei, which is valuable for determining the conformational preferences and the relative orientation of the phenyl rings with respect to the pyridine ring.

The combined application of these techniques allows for a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F NMR signals, confirming the molecular structure of this compound. emerypharma.comacs.orgipb.ptscience.gov

While solution-state NMR provides information on the averaged structure of the molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. mst.eduresearchgate.net For this compound, ssNMR can be used to study polymorphs, intermolecular interactions, and the local environment of atoms in the crystalline state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. The chemical shifts observed in ssNMR can differ from those in solution due to packing effects and intermolecular interactions, providing valuable data that complements X-ray diffraction studies. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis of the crystal structure reveals how individual molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as C—H···N and C—H···F hydrogen bonds, as well as π-stacking interactions, which stabilize the crystal packing. researchgate.netresearchgate.net The unit cell parameters (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal. For related structures, these parameters have been determined with high precision. mdpi.comiucr.org

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₁F₂N |

| Formula weight | 267.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 16.295(8) |

| b (Å) | 12.504(5) |

| c (Å) | 21.712(9) |

| β (°) | 103.013(16) |

| Volume (ų) | 4310(3) |

| Z | 4 |

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C-F | 1.35 - 1.37 | C-C-C (pyridine) | 118 - 121 |

| C-N (pyridine) | 1.33 - 1.35 | C-N-C (pyridine) | 117 - 119 |

| C-C (phenyl) | 1.38 - 1.40 | C-C-F | 118 - 120 |

| C-C (inter-ring) | 1.48 - 1.50 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing the vibrational modes of the molecule. esisresearch.orgresearchgate.net

The FT-IR and Raman spectra exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and C-F bonds. The positions of these bands provide a fingerprint of the molecule and can be used to confirm its identity and purity. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of the observed vibrational modes. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | FT-IR, Raman |

| C=C/C=N stretching (ring) | 1600 - 1400 | FT-IR, Raman |

| C-F stretching | 1250 - 1100 | FT-IR |

| Ring breathing modes | 1000 - 800 | Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental tools for probing the electronic structure and excited-state properties of molecules. In the context of this compound and its metal complexes, these techniques reveal how the molecular architecture influences the absorption and emission of light.

Detailed Research Findings:

UV-Vis Absorption: The UV-Vis absorption spectra of compounds containing fluorophenyl pyridine moieties typically exhibit intense absorption bands in the ultraviolet region. These high-energy bands are generally assigned to ligand-centered (LC) π→π* transitions. mdpi.combeilstein-journals.org In metal complexes, additional, often less intense, bands or shoulders may appear at longer wavelengths (the visible region). These are frequently attributed to charge-transfer transitions, such as metal-to-ligand charge-transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). mdpi.commdpi.com For instance, in iridium(III) complexes, spin-allowed ¹MLCT and spin-forbidden ³MLCT transitions can be observed. mdpi.com The specific positions and intensities of these bands are sensitive to the solvent, the metal center, and the substitution pattern on the pyridine and phenyl rings. beilstein-journals.orgmdpi.com In some polyaromatic systems incorporating pyridine-dicarbonitrile fragments, low-energy bands between 350-450 nm are attributed to intramolecular charge transfer (ICT). beilstein-journals.orgnih.govsemanticscholar.org

Luminescence/Photoluminescence (PL): Many metal complexes incorporating fluorophenyl pyridine ligands are luminescent. For example, a heteroleptic bis-cyclometalated Iridium(III) complex featuring a 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine ligand displays yellow photoluminescence with an emission maximum (λem) at 562 nm in a deaerated acetonitrile (B52724) solution. mdpi.com This emission is described as broad and unstructured, which is characteristic of emission from ³MLCT or mixed ³MLCT/³LLCT excited states. mdpi.com The photoluminescence quantum yield (Φ) of such complexes can be highly dependent on the solvent, with values of 5% in acetonitrile and 19% in dichloromethane (B109758) reported for one such iridium complex. mdpi.com Similarly, deep red photoluminescence has been reported for iridium(III) complexes with 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) ligands, with emission maxima around 634-639 nm. rsc.org

| Technique | Compound Type | Observation | Wavelength/Value | Source(s) |

| UV-Vis | Iridium(III) Complex with ppy and fluorophenyl-bipyridine | ¹LLCT (π→π*) | 269 nm (ε = 36363 M⁻¹cm⁻¹) | mdpi.com |

| ¹MLCT (Shoulder) | 327 nm (ε = 17272 M⁻¹cm⁻¹) | mdpi.com | ||

| ³MLCT (Weak tail) | > 450 nm | mdpi.com | ||

| Luminescence | Iridium(III) Complex with ppy and fluorophenyl-bipyridine | Yellow Emission (λem) | 562 nm | mdpi.com |

| Quantum Yield (Φ) in CH₃CN | 5% | mdpi.com | ||

| Quantum Yield (Φ) in CH₂Cl₂ | 19% | mdpi.com | ||

| Luminescence | Iridium(III) Complex with bis(4-fluorophenyl)quinoxaline | Deep Red Emission (λem) | 639 nm | rsc.org |

Mass Spectrometry (ESI-MS, LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of synthesized compounds. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and large molecules, making it well-suited for analyzing this compound derivatives and their metal complexes. When coupled with liquid chromatography (LCMS), it also provides information on the purity of the sample. europeanpharmaceuticalreview.com

Detailed Research Findings:

Molecular Ion Confirmation: High-resolution ESI-MS (HR-ESI-MS) is routinely used to confirm the identity of target compounds by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated value. For charged species like metal complexes, the spectra typically show a peak corresponding to the cationic part of the complex. For example, the HR-ESI-MS of an iridium complex cation, [C₄₆H₃₄F₂N₄Ir]⁺, showed a found m/z of 873.2361, which closely matched the calculated value of 873.2375. mdpi.com

Purity and Intermediate Analysis: LCMS is widely employed in process chemistry to monitor reaction progress, identify by-products, and assess the purity of intermediates and final products. europeanpharmaceuticalreview.comrsc.org For instance, LCMS has been used to confirm the formation of various furo[2,3-b]pyridine (B1315467) derivatives, with retention times and m/z values reported for the expected products. rsc.org It is also a key technique in the characterization of novel bioactive compounds, such as amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, where the [M+H]⁺ or [M-H]⁻ ions are observed to confirm their synthesis. researchgate.netpensoft.net

| Technique | Compound Type | Ion Observed | Calculated m/z | Found m/z | Source(s) |

| HR-ESI-MS | [Ir(ppy)₂(C₂₄H₁₈F₂N₂)]⁺ | [C₄₆H₃₄F₂N₄Ir]⁺ | 873.2375 | 873.2361 | mdpi.com |

| ESI-MS | Ruthenium(II) Complex | [C₂₂H₂₃FN₂RuS - 2Br - H]⁺ | 467.0526 | 467.0531 | mdpi.com |

| ESI-MS | Osmium(II) Complex | [C₂₂H₂₃FN₂OsS - 2I - H]⁺ | 557.1115 | 557.1103 | mdpi.com |

| LCMS | 1,3-bis(4-fluorophenyl) PFI-3 Analogue | [C₂₀H₂₀F₂N₂O₂ + H]⁺ | 359.1571 | 359.1578 | mdpi.com |

| ESI-MS | Amine derivative of 2-(4-fluorophenyl)-pyridine | [C₂₀H₁₅FN₄O + H]⁺ | 347 | - | researchgate.net |

| LCMS | 3-Hydroxy-imidazo[1,2-a]pyridine derivative | Not specified | C₂₀H₂₂BrFN₂O₂ (Anal. Calcd.) | N, 6.65% (Found: 6.77%) | pensoft.net |

Other Advanced Analytical Methods

A variety of other analytical techniques are employed to provide a complete structural and physicochemical profile of this compound and related materials.

Detailed Research Findings:

Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound, providing experimental evidence for its empirical formula. It is a standard method for confirming the purity and composition of newly synthesized compounds, with results typically presented as a comparison between calculated and experimentally found percentages. beilstein-journals.orgresearchgate.netmdpi.comiucr.org

SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray Analysis): SEM is used to investigate the surface morphology of materials. When coupled with EDX, it can also provide elemental composition analysis. For example, SEM-EDX has been used to study the ratio of copper to silver in bimetallic complexes. acs.org SEM has also been utilized to study the surface of catalysts, such as Sr-doped LaCoO₃ perovskites used in pyridine synthesis. rsc.org

XRD (X-ray Diffraction): Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and intermolecular interactions. The structures of numerous metal complexes containing fluorophenyl-pyridine type ligands have been elucidated using this technique, confirming coordination geometries (e.g., octahedral, tetrahedral) and revealing details about intramolecular and intermolecular interactions. mdpi.comiucr.orgiucr.orgscientific.netresearchgate.net Powder XRD (PXRD) is also used to analyze the crystalline nature of bulk materials. rsc.org

EPR (Electron Paramagnetic Resonance) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as organic radicals or paramagnetic metal ions. It provides information about the electronic structure of these species. EPR has been used to characterize the radical nature of pyridine-functionalized triarylmethyl radicals and to study the magnetic ground states of cobalt complexes with bis(imino)pyridine ligands. acs.orgbeilstein-journals.org

SQUID (Superconducting Quantum Interference Device) Magnetometry: SQUID is a highly sensitive magnetometer used to measure the magnetic properties of materials. It is essential for characterizing the magnetic behavior of molecules, such as determining the ground spin state and exchange coupling constants in multi-spin systems. For instance, SQUID measurements have been used to confirm S = 3/2 (quartet) ground states in cobalt(II) complexes and triradicals, and to study spin crossover behavior. acs.orgarxiv.orgmdpi.com

Cyclic Voltammetry (CV): CV is an electrochemical technique used to investigate the redox properties of a compound. It provides information on oxidation and reduction potentials, which are crucial for designing materials for electronic applications like OLEDs or for understanding catalytic cycles. The CV of iridium(III) complexes often shows a reversible Ir(III)/Ir(IV) oxidation process. acs.orgresearchgate.net For compounds intended as electron-transporting materials, CV measurements can indicate high ionization potentials, suggesting good hole-blocking properties. beilstein-journals.org

| Technique | Application/Finding | Compound Type / System | Source(s) |

| Elemental Analysis | Confirmed C, H, N composition | Ruthenium(II) and Osmium(II) complexes | mdpi.com |

| XRD | Determined octahedral coordination geometry | Nickel(II) complex with 2-[(2-fluorophenyl)iminomethyl]phenolate | iucr.org |

| Confirmed molecular structure and bond angles | 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione | scientific.net | |

| EPR | Determined S = 3/2 ground state | Reduced N-Alkyl Substituted Bis(imino)pyridine Cobalt Complexes | acs.org |

| SQUID | Confirmed S = 3/2 ground state via magnetic susceptibility | Reduced N-Alkyl Substituted Bis(imino)pyridine Cobalt Complexes | acs.org |

| Confirmed quartet ground state of triradical | Polystyrene matrix with triradical | arxiv.org | |

| Cyclic Voltammetry | Investigated redox properties (Ir(III)/Ir(IV) couple) | Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes | acs.org |

| Determined ionization potentials and electron-injecting properties | Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile systems | beilstein-journals.org |

Structure Activity Relationship Sar and Molecular Interaction Studies of 2,3 Bis 2 Fluorophenyl Pyridine Derivatives

Correlating Structural Modifications with Functional Attributes

The structure-activity relationship (SAR) of pyridine (B92270) derivatives reveals that their biological activity is intrinsically linked to the nature and position of substituents on the pyridine and phenyl rings. nih.gov For derivatives of 2,3-Bis(2-fluorophenyl)pyridine, modifications can be systematically correlated with changes in their functional properties.

Research on analogous structures, such as 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine, has demonstrated that variations in alkyl chain lengths and substitutions significantly impact binding affinity and selectivity for biological targets like the dopamine (B1211576) and serotonin (B10506) transporters. acs.org Generally, unsubstituted and fluoro-substituted compounds exhibit high potency and selectivity for the dopamine transporter. acs.org The introduction of different functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups, can enhance the antiproliferative activity of pyridine derivatives, while the presence of halogens or bulky groups may sometimes lead to lower activity. nih.gov

In a series of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar heterocyclic core, the antiproliferative activity was found to be dependent on the specific aryl and amide substitutions. nih.gov For instance, certain substitutions led to significant activity against colon, liver, and breast cancer cell lines. nih.gov This underscores the principle that even minor structural modifications can lead to substantial changes in biological outcomes.

Table 1: Impact of Structural Modifications on the Activity of Pyridine Derivatives

| Structural Modification | Observed Functional Attribute | Reference |

| Introduction of -OCH3, -OH, -NH2 groups | Enhanced antiproliferative activity | nih.gov |

| Presence of halogens or bulky groups | Potentially lower antiproliferative activity | nih.gov |

| Fluoro-substitution on phenyl rings | High potency and selectivity for dopamine transporter | acs.org |

| Varied N-aryl and carboxamide substitutions | Altered antiproliferative activity against cancer cell lines | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins at an atomic level. These methods have been applied to various pyridine and fluorinated compounds to elucidate their mechanism of action. ijcce.ac.iracs.orgnih.gov

For instance, docking studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to pyridines, have been used to investigate their binding modes within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. MD simulations further provide insights into the stability of these interactions over time. nih.govijpsjournal.com

In studies of other heterocyclic systems, such as bis(indolyl)pyridines, molecular docking has been employed to identify potential binding targets, including thymidylate kinase and DNA gyrase B, which are crucial for bacterial survival. mdpi.com Similarly, for imidazo[1,2-a]pyridine (B132010) derivatives, docking and MD simulations have helped to understand their inhibitory mechanism against enzymes like aldehyde dehydrogenase. acs.org These computational approaches are invaluable for rational drug design, allowing for the prediction of binding affinities and the optimization of lead compounds. nih.gov

Role of Fluorine Substituents in Modulating Molecular Interactions

The fluorine atoms in this compound play a critical role in modulating its molecular interactions. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, while also introducing unique electronic properties. nih.govencyclopedia.pub

The introduction of fluorine can significantly alter the electronic distribution within a molecule, impacting its pKa, dipole moment, and ability to form non-covalent interactions. nih.govnih.gov Fluorine can participate in various intermolecular interactions, including:

Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor in C-H···F interactions. researchgate.netresearchgate.net

Halogen Bonds: The electrophilic region on a fluorine atom can interact with a nucleophilic site.

Dipole-Dipole Interactions: The strong C-F bond dipole can engage in electrostatic interactions with other polar groups in a binding pocket. researchgate.net

C-F···π Interactions: The fluorine atom can interact with aromatic rings. researchgate.net

These interactions, although individually weak, can collectively contribute significantly to the binding affinity and selectivity of a ligand for its target. researchgate.netresearchgate.net For example, in some fluorinated compounds, C-F···π interactions are observed in their crystal structures, influencing their supramolecular assembly. researchgate.net The strategic placement of fluorine substituents can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. nih.govencyclopedia.pub

Intermolecular Forces and Their Influence on Supramolecular Organization

The solid-state structure of a molecule is governed by a complex interplay of intermolecular forces, which dictates the molecular packing and the resulting crystal lattice. acs.org For fluorinated aromatic compounds like this compound, a variety of weak intermolecular forces are at play. jocpr.comumb.edu

Crystal structure analysis of related fluorinated pyridine derivatives reveals the importance of C-H···F hydrogen bonds and π-π stacking interactions in their supramolecular organization. researchgate.netmdpi.com The introduction of fluorine can alter the electrostatic nature of the molecule, leading to different packing motifs compared to their non-fluorinated analogs. researchgate.net For instance, in some fluorinated phenyl-terpyridine derivatives, a shift from herringbone to layer-like packing is observed due to the influence of C-H···F and N···H-C hydrogen bonds, as well as π-stacking. mdpi.com

Derivatization and Functionalization Strategies for 2,3 Bis 2 Fluorophenyl Pyridine

Regioselective Functionalization of Pyridine (B92270) and Phenyl Moieties

The selective functionalization of either the pyridine ring or the fluorophenyl substituents is a critical challenge in the chemistry of 2,3-Bis(2-fluorophenyl)pyridine. The inherent electronic properties of the pyridine nucleus, being electron-deficient, and the influence of the fluorine substituents on the phenyl rings dictate the regioselectivity of various reactions.

Research on related 2,3-diarylpyridines has shown that the pyridine C3-arylation of corresponding nicotinic acids is a viable route to poly-substituted derivatives. rsc.org This suggests that if 2,3-Bis(2-fluorophenyl)nicotinic acid were available, it could serve as a precursor for further arylation at the C3 position of the pyridine ring. rsc.org The process typically involves protodecarboxylation, followed by bromination and a Suzuki coupling, allowing for the introduction of a wide range of (hetero)aryl groups. rsc.org

Furthermore, the direct C-H functionalization of pyridines is a powerful tool. While meta-C-H functionalization of pyridines is challenging due to their electronic properties, various catalytic systems have been developed to achieve this selectivity. researchgate.net For a molecule like this compound, the positions on the pyridine ring (C4, C5, and C6) and the ortho-positions on the fluorophenyl rings are potential sites for functionalization. The electronic and steric environment of each C-H bond will influence its reactivity towards metal-catalyzed C-H activation.

The fluorophenyl moieties can also be targeted for functionalization. The fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution on the phenyl rings, although the electron-withdrawing nature of the pyridine ring might deactivate the phenyl rings towards such reactions. Conversely, nucleophilic aromatic substitution (SNAr) could be a potential strategy, especially if additional activating groups are present or under specific reaction conditions.

Table 1: Potential Regioselective Functionalization Reactions for Diarylpyridine Systems

| Reaction Type | Reagents and Conditions | Potential Site of Functionalization on Analogs | Reference |

| C3-Arylation | 1. Protodecarboxylation-bromination 2. Suzuki Coupling (Pd catalyst, base) | Pyridine C3-position | rsc.org |

| meta-C-H Arylation | Pd(OAc)₂, Ligand, Oxidant | Pyridine meta-position | researchgate.net |

| C-H Borylation | Iridium catalyst, Bpin | Pyridine meta-position | researchgate.net |

Note: This table presents potential reactions based on studies of related diarylpyridine compounds, as direct experimental data for this compound is limited.

Synthesis of N-Oxides and Quaternary Ammonium (B1175870) Salts

The nitrogen atom of the pyridine ring in this compound is a key site for functionalization, allowing for the formation of N-oxides and quaternary ammonium salts. These derivatives can exhibit altered solubility, electronic properties, and reactivity, opening up new avenues for their application.

Pyridine N-Oxides:

The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation. Pyridine N-oxides are versatile intermediates as they are more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. semanticscholar.orgarkat-usa.orgacs.org The N-oxide group can activate the C2 and C4 positions for nucleophilic attack and can also direct metallation to the C2 position. semanticscholar.orgarkat-usa.org

The synthesis of this compound N-oxide would likely be achieved by reacting the parent compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting N-oxide can then be used in a variety of subsequent reactions. For instance, the N-oxide functionality can facilitate the introduction of substituents at the C2 and C6 positions. organic-chemistry.org

Quaternary Ammonium Salts:

The quaternization of the pyridine nitrogen involves the reaction with an alkylating agent, leading to the formation of a pyridinium (B92312) salt. This modification introduces a positive charge into the molecule, which can significantly impact its physical and biological properties. The quaternization of vinyl- and alkynyl-pyridines has been shown to enable ultrafast and selective reactions with biomolecules. nih.gov

For this compound, quaternization can be achieved by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. However, the steric hindrance from the two ortho-fluorophenyl groups might affect the rate of quaternization. itu.edu.tr The resulting quaternary ammonium salts could serve as precursors for further functionalization or be investigated for their own unique properties. For instance, pyridinium salts can be used in nucleophilic displacement reactions where the pyridinium moiety acts as a leaving group. google.com

Table 2: General Methods for the Synthesis of Pyridine N-Oxides and Quaternary Ammonium Salts

| Derivative | General Reagents | Typical Conditions | Potential Product from this compound |

| N-Oxide | m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂) | This compound N-oxide |

| N-Oxide | H₂O₂ / Acetic Acid | Heating | This compound N-oxide |

| Quaternary Salt | Alkyl Halide (e.g., CH₃I) | Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-2,3-bis(2-fluorophenyl)pyridinium halide |

| Quaternary Salt | Benzyl Bromide | Heating in a suitable solvent | N-Benzyl-2,3-bis(2-fluorophenyl)pyridinium bromide |

Introduction of Reactive Handles for Further Modifications

A key strategy in synthetic chemistry is the introduction of "reactive handles" – functional groups that can be readily converted into other functionalities. This approach allows for the late-stage diversification of a core scaffold. For this compound, introducing such handles can pave the way for a wide array of derivatives.

Common reactive handles include halogens (Br, I), boronic acids/esters, and triflates, which are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The introduction of a bromine or iodine atom onto the pyridine ring or one of the phenyl rings would create a versatile intermediate for such transformations. This could potentially be achieved through electrophilic halogenation or directed ortho-metallation followed by quenching with a halogen source.

Another important reactive handle is a hydroxyl or amino group. The synthesis of pyridines with these substituents often involves the use of pyridine N-oxides as intermediates. semanticscholar.org For example, a pyridine N-oxide can be converted to a 2-acetoxypyridine, which can then be hydrolyzed to the corresponding 2-hydroxypyridine. Similarly, amination reactions can be performed on activated pyridine rings.

The introduction of fluorine-containing functional groups is also a significant area of interest due to the unique properties they impart to molecules. researchgate.net While this compound already contains fluorine atoms, the introduction of other fluorinated groups like trifluoromethyl (CF₃) or difluoromethyl (CF₂H) could further modulate its properties.

Table 3: Examples of Reactive Handles and Their Potential Introduction

| Reactive Handle | Potential Synthetic Route | Subsequent Reactions |

| Halogen (Br, I) | Electrophilic halogenation or directed metallation-halogenation | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling |

| Boronic Ester | Iridium-catalyzed C-H borylation | Suzuki cross-coupling |

| Hydroxyl Group | From N-oxide via acetoxylation and hydrolysis | Etherification, esterification |

| Amino Group | Nucleophilic aromatic substitution on an activated pyridine ring | Amide formation, diazotization |

Note: The specific conditions and feasibility for this compound would require experimental investigation.

Supramolecular Chemistry of 2,3 Bis 2 Fluorophenyl Pyridine Based Architectures

Self-Assembly Processes Driven by Non-Covalent Interactions

The spontaneous organization of 2,3-bis(2-fluorophenyl)pyridine into higher-order structures is governed by a sophisticated interplay of non-covalent forces. The presence of fluorine atoms, aromatic rings, and a pyridine (B92270) nitrogen atom allows for a range of interactions including hydrogen bonds, π-stacking, and halogen bonds. These forces collectively determine the conformation and packing of the molecules in the solid state, leading to the formation of distinct supramolecular assemblies. mdpi.comrsc.orgresearchgate.net

Hydrogen bonds are among the most crucial interactions in supramolecular chemistry, often dictating the primary structure of molecular assemblies. nih.govacs.org In architectures involving this compound, both conventional and non-conventional hydrogen bonds play a significant role.

C-H...F Interactions: The fluorine atoms on the phenyl rings can act as weak hydrogen bond acceptors. Intramolecular or intermolecular C-H...F hydrogen bonds can form, influencing the conformation and stabilizing the crystal packing. nih.gov In related fluorinated compounds, these interactions have been observed to link molecules into larger networks. For example, in some bis(5-F-pyridine-2-yl)isophthalamides, weak C-H⋯F contacts with distances around 2.61 Å and angles of 126° link 2D molecular sheets together. mdpi.com Similarly, the crystal structure of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde shows C—H⋯F hydrogen bonds contributing to a three-dimensional network. iucr.org

O-H...N Interactions: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. When co-crystallized with proton-donating molecules such as water or alcohols, strong O-H...N hydrogen bonds can form. oup.com In studies of other host-guest systems, these types of classical hydrogen bonds are often the primary stabilizing interactions that determine the selectivity of a host for specific guest molecules. researchgate.netresearchgate.net In the 2-aminopyridine·2-pyridone complex, a model for DNA base pairs, the N−H···N hydrogen bond is a key linkage holding the assembly together. acs.org The interplay between O-H...N and other interactions, such as halogen bonding, can lead to the formation of complex 2D grid-like networks. oup.com

The table below summarizes typical parameters for hydrogen bonds relevant to fluorinated pyridine systems.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical Energy (kJ/mol) | Reference(s) |

| C-H···F | C-H | F | 3.0 - 3.4 | ~13 | mdpi.comnih.gov |

| O-H···N | O-H | N (pyridine) | 2.7 - 3.0 | 15 - 25 | acs.orgoup.com |

| N-H···N | N-H | N (pyridine) | 2.8 - 3.1 | >15 | mdpi.comacs.org |

| N-H···O | N-H | O | 2.8 - 3.2 | ~15 | nih.govacs.org |

Pi-stacking interactions are attractive non-covalent forces between aromatic rings. rsc.org These interactions are critical in the assembly of this compound, where both the pyridine and the fluorophenyl rings can participate. The term "pi-stacking" often refers to the electrostatic interactions between the quadrupole moments of the aromatic systems. researchgate.net

The nature and strength of these π-interactions are summarized below.

| Interaction Type | Description | Typical Geometry | Reference(s) |

| π-π (Arene-Perfluoroarene) | Interaction between an electron-rich arene and an electron-deficient fluoroarene. | Parallel-displaced | rsc.org |

| π-π (Pyridine-Pyridine) | Stacking between two pyridine rings. | Parallel-displaced or T-shaped | iucr.orgresearchgate.net |

| C-H...π | A C-H bond points towards the face of an aromatic ring. | T-shaped | rsc.org |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). wits.ac.zamdpi.com This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is a carbon atom and X is the halogen). mdpi.comrsc.org

While fluorine is the most electronegative element, it is generally a very weak halogen bond donor. However, the pyridine nitrogen in this compound is an excellent halogen bond acceptor. oup.com In supramolecular systems where heavier halogens (Cl, Br, I) are present on other molecules, the pyridine nitrogen readily participates in strong and highly directional C-X···N halogen bonds. mdpi.comoup.com These interactions are robust supramolecular synthons used extensively in crystal engineering. For instance, co-crystals of diiodotetrafluorobenzene and pyridine derivatives are often held together by strong C–I···N halogen bonds, which can direct the assembly of discrete dimers, 1D chains, or even complex 3D networks. oup.comrsc.orgacs.org Should this compound be co-crystallized with a potent halogen bond donor, this interaction would be a significant factor in the resulting architecture.

| Interaction Type | Donor | Acceptor | Key Feature | Reference(s) |

| Halogen Bond | C-X (X=I, Br, Cl) | N (pyridine) | Highly directional (R-X···N angle ≈ 180°) | wits.ac.zarsc.org |

Design and Construction of Supramolecular Materials

The predictable and directional nature of non-covalent interactions allows for the rational design and construction of supramolecular materials with tailored properties and structures. rsc.org By leveraging the hydrogen bonding, π-stacking, and potential halogen bonding capabilities of this compound, a variety of complex architectures can be assembled. ias.ac.in

The synergistic effect of multiple non-covalent forces is key to building robust structures. rsc.org For example, in related fluorinated isophthalamides, strong amide-amide hydrogen bonds first guide the formation of 2D molecular sheets, which are then linked by weaker C-H···F contacts or halogen-halogen interactions to form a 3D architecture. mdpi.com Similarly, the interplay of halogen bonding and hydrogen bonding has been used to construct 2D grid-like networks and even highly interpenetrated 3D frameworks. oup.com

The specific geometry of the this compound building block, with its adjacent phenyl groups, can lead to the formation of unique supramolecular motifs. Depending on the crystallization conditions and the presence of other interacting molecules, one could envision the formation of:

1D Chains: Formed through head-to-tail interactions like C-X···N halogen bonds or N-H···N hydrogen bonds. oup.com

2D Sheets: Assembled via a combination of hydrogen bonds and π-stacking interactions. mdpi.com

Discrete Macrocycles: The formation of cyclic dimers or tetramers, such as supramolecular parallelograms, can be achieved through the use of complementary halogen bond donors and acceptors. acs.org